(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzoylphenyl and methoxy groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzoylphenylamine with 6-methoxy-2H-chromene-3-carboxylic acid under acidic conditions to form the imine linkage. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as stimuli-responsive coatings and polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the chromene core can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-amine: Similar structure but with an amine group instead of a carboxamide.
(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-alcohol: Similar structure but with an alcohol group instead of a carboxamide.
Uniqueness
The uniqueness of (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the benzoylphenyl and methoxy groups with the chromene core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-benzoylphenyl)imino-6-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-29-19-11-12-21-17(13-19)14-20(23(25)28)24(30-21)26-18-9-7-16(8-10-18)22(27)15-5-3-2-4-6-15/h2-14H,1H3,(H2,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFOIHRUEGOTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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